N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

Description

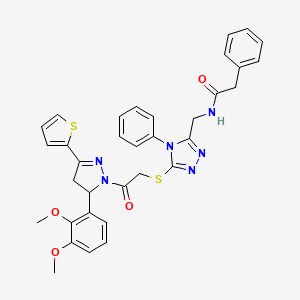

The compound N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a heterocyclic derivative integrating multiple pharmacophoric motifs:

- Pyrazole: A 4,5-dihydro-1H-pyrazole core substituted with 2,3-dimethoxyphenyl and thiophen-2-yl groups.

- 1,2,4-Triazole: A 4-phenyl-4H-1,2,4-triazole ring linked via a thioether bridge to the pyrazole moiety.

- Acetamide: A 2-phenylacetamide group attached to the triazole methyl group.

These structural elements are associated with diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties, as observed in related compounds .

Properties

IUPAC Name |

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N6O4S2/c1-43-28-16-9-15-25(33(28)44-2)27-20-26(29-17-10-18-45-29)38-40(27)32(42)22-46-34-37-36-30(39(34)24-13-7-4-8-14-24)21-35-31(41)19-23-11-5-3-6-12-23/h3-18,27H,19-22H2,1-2H3,(H,35,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHAYRXYSCYLBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)CC5=CC=CC=C5)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a complex organic compound notable for its diverse biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound has the following structural and physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C36 H36 N6 O5 S2 |

| Molecular Weight | 696.85 g/mol |

| LogP | 6.3684 |

| Polar Surface Area | 100.603 Ų |

| Hydrogen Bond Acceptors | 11 |

| Hydrogen Bond Donors | 1 |

The intricate structure includes multiple functional groups such as thiophenes, triazoles, and pyrazoles, which contribute to its biological activities .

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, studies on related pyrazole derivatives have shown that they inhibit tubulin polymerization, a critical process in cancer cell division . The unique combination of the triazole and pyrazole moieties in N-((5-((...)) suggests similar potential for antitumor activity.

Anti-inflammatory Properties

The presence of the pyrazole ring is often associated with anti-inflammatory effects. Compounds derived from pyrazole have been shown to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory response . Preliminary studies suggest that N-((5-((...)) may exhibit comparable anti-inflammatory activity through similar mechanisms.

Antifungal Activity

The compound's structural similarities to known antifungal agents indicate potential antifungal properties. Pyrazole derivatives have previously demonstrated efficacy against various fungal strains, suggesting that N-((5-((...)) could be effective in this regard .

The biological activity of N-((5-((...)) is likely mediated through interactions with specific molecular targets. The compound's multiple functional groups allow it to form various non-covalent interactions such as hydrogen bonds and π–π stacking with target proteins. This interaction can modulate the activity of enzymes or receptors involved in critical cellular processes .

Case Studies and Research Findings

Several studies have explored the synthesis and evaluation of structurally related compounds:

- Antitumor Screening : A study reported that pyrazole derivatives displayed significant antiproliferative activity against cancer cell lines with IC50 values comparable to established chemotherapeutics .

- Inflammation Models : In vivo models demonstrated that certain pyrazole derivatives effectively reduced inflammation markers, supporting their potential as anti-inflammatory agents .

- Antifungal Efficacy : Investigations into related compounds revealed promising antifungal activity against Candida albicans and Aspergillus species .

Scientific Research Applications

Medicinal Chemistry Applications

- Antifungal Properties : Preliminary studies suggest that this compound may exhibit antifungal activity due to its structural similarities with known antifungal agents. The presence of the triazole ring is particularly significant because triazoles are commonly used in antifungal therapies.

- Anti-inflammatory Effects : The compound has shown potential anti-inflammatory properties in initial assays. This is attributed to the presence of the pyrazole and triazole moieties, which are often associated with therapeutic effects against inflammation.

- Antitumor Activity : Research indicates that compounds with similar structures have been tested for antitumor activity. The inhibition of tubulin polymerization has been identified as a mechanism through which these compounds exert their effects, suggesting that N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-pheny... could also have similar applications .

Material Science Applications

The compound's unique structural features make it a candidate for use in material science. Its ability to form complexes with metals and other materials can be explored for:

- Coordination Chemistry : The presence of sulfur and nitrogen atoms may allow for the formation of stable complexes with transition metals, which can be useful in catalysis and sensor applications.

Synthesis and Characterization

The synthesis of N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-y)-4,5-dihydro-1H-pyrazol-1-y)-2-oxoethyl)thio)-4-pheny... typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the pyrazole ring through cyclocondensation reactions.

- Introduction of thiophene and triazole moieties via substitution reactions.

- Final coupling reactions to form the complete structure .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of compounds similar to N-((5... These studies often involve:

Study 1: Antifungal Activity

Research indicated that compounds with similar scaffolds showed promising antifungal activity against various strains of fungi. The mechanism involved disruption of fungal cell membrane integrity.

Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory properties demonstrated that these compounds could inhibit key inflammatory pathways, leading to reduced production of pro-inflammatory cytokines.

Study 3: Antitumor Studies

In vitro assays revealed that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines by inducing apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Divergences

The target compound shares core heterocyclic frameworks with several classes of bioactive molecules (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison

Key Observations:

Pyrazole-Triazole Hybrids (e.g., ) :

- Lack the thiophene and dimethoxyphenyl groups present in the target compound.

- Exhibit confirmed antimicrobial and anticancer activities via PASS screening and molecular docking . The target’s additional substituents may enhance potency or broaden the activity spectrum.

Thiophene-Containing Triazoles (e.g., ) :

- Share the thiophene motif but lack pyrazole and dimethoxyphenyl groups.

- Demonstrated enzyme inhibition, suggesting the target’s thiophen-2-yl group may facilitate similar interactions.

Thiazolo-Pyridine Derivatives (e.g., ) :

- Differ in core heterocycles but highlight the importance of fused aromatic systems in bioactivity.

Bioactivity and Mode of Action

- Bioactivity Clustering : demonstrates that structurally similar compounds cluster into groups with overlapping bioactivity profiles and protein target interactions . The target’s hybrid structure may combine the antimicrobial properties of pyrazole-triazoles and the enzyme inhibition of thiophene-triazoles .

- Molecular Docking Insights : In , pyrazole-triazole derivatives showed strong binding to kinase targets. The target’s dimethoxyphenyl group could enhance binding affinity through hydrophobic interactions.

- Lumping Strategy : suggests structurally similar compounds (e.g., triazole-thiophenes) may undergo analogous degradation pathways, aiding in pharmacokinetic predictions .

Q & A

Q. What are the key synthetic pathways for synthesizing hybrid heterocyclic compounds containing 1,2,4-triazole and pyrazole moieties?

Methodological Answer: The synthesis typically involves multi-step heterocyclization. For example, pyrazole-3-carboxylate derivatives are first synthesized via condensation of diethyl oxalate with hydrazine hydrate and ketones (e.g., acetone). Subsequent hydrazinolysis and nucleophilic addition with phenyl isothiocyanate yield 1,2,4-triazole-thiol intermediates. Alkylation with chloroacetamide derivatives introduces pharmacophoric groups. Key steps include refluxing in ethanol, TLC monitoring, and purification via crystallization. Characterization relies on elemental analysis, ¹H NMR, IR, and LC-MS to confirm structure and purity .

Q. How are spectroscopic techniques (e.g., ¹H NMR, IR) utilized to confirm the structure of complex 1,2,4-triazole derivatives?

Methodological Answer:

- ¹H NMR : Identifies proton environments, such as methoxy groups (δ 3.8–4.0 ppm for OCH₃), aromatic protons (δ 7.0–8.5 ppm), and thioether linkages (δ 4.2–4.5 ppm for SCH₂).

- IR : Confirms functional groups like amide C=O (1650–1700 cm⁻¹), triazole C=N (1500–1600 cm⁻¹), and thiol S-H (2550–2600 cm⁻¹, absent in alkylated products). Cross-validation with elemental analysis (C, H, N, S) ensures molecular formula accuracy .

Q. What preliminary methods are used to predict the biological activity of novel triazole-pyrazole hybrids?

Methodological Answer: Computational tools like PASS Online predict activity spectra (e.g., antimicrobial, anticancer) based on structural similarity to known bioactive compounds. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., fungal CYP51, bacterial DNA gyrase). These methods prioritize compounds for in vitro testing, reducing experimental costs .

Advanced Research Questions

Q. How do substituent variations (e.g., 2,3-dimethoxyphenyl vs. thiophenyl) influence the structure-activity relationship (SAR) in antimicrobial triazole derivatives?

Methodological Answer: SAR studies involve synthesizing analogs with systematic substituent changes. For instance:

- 2,3-Dimethoxyphenyl : Enhances lipophilicity and π-π stacking with microbial membrane proteins.

- Thiophen-2-yl : Introduces sulfur-mediated hydrogen bonding and redox activity. Biological assays (MIC, zone of inhibition) against S. aureus and C. albicans correlate substituent effects with activity. Data contradictions (e.g., reduced activity despite increased lipophilicity) may arise from steric hindrance or altered pharmacokinetics .

Q. What experimental strategies address tautomeric equilibria in 1,2,4-triazole-3-thiol derivatives during characterization?

Methodological Answer: Thione-thiol tautomerism complicates spectral interpretation. Strategies include:

- Solvent polarity control : Polar solvents (DMSO-d₆) stabilize thione forms (C=S peaks at ~125 ppm in ¹³C NMR).

- pH modulation : Acidic conditions favor thiol tautomers, while basic conditions stabilize thiolate anions.

- X-ray crystallography : Resolves tautomeric forms definitively, as seen in related triazole-thiol structures .

Q. How can machine learning (ML) optimize reaction conditions for triazole-pyrazole hybrid synthesis?

Methodological Answer: ML models (e.g., random forests, neural networks) trained on reaction databases predict optimal parameters:

- Input variables : Solvent polarity, temperature, catalyst loading.

- Output : Yield, purity. For example, ML-guided DOE (Design of Experiments) identified ethanol/water mixtures and 70°C as optimal for alkylation steps, improving yields from 65% to 82% in pilot studies .

Q. What are the challenges in reconciling computational docking predictions with experimental biological data for hybrid heterocycles?

Methodological Answer: Discrepancies often arise from:

- Protein flexibility : Rigid docking ignores conformational changes (e.g., induced-fit in CYP51).

- Solvent effects : Implicit solvent models may misestimate binding energies. Mitigation strategies include:

- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories.

- Free-energy perturbation (FEP) : Quantifies ΔΔG of ligand-protein interactions. Cross-validation with SPR (surface plasmon resonance) binding assays improves reliability .

Data Contradiction Analysis

Q. Why might a compound show high in silico antimicrobial activity but low in vitro efficacy?

Methodological Answer: Common factors include:

- Poor solubility : Predicted logP >5 reduces aqueous bioavailability.

- Metabolic instability : Cytochrome P450-mediated oxidation of methoxy groups, as shown in hepatic microsome assays.

- Off-target binding : Docking to non-therapeutic proteins (e.g., serum albumin). Solutions involve logP optimization (<3.5) via substituent replacement (e.g., replacing methoxy with hydroxyl) or prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.